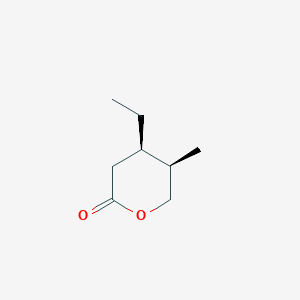![molecular formula C12H17NO2S B15172924 3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide CAS No. 918828-08-7](/img/structure/B15172924.png)
3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide is an organic compound characterized by the presence of a hydroxyphenyl group attached to a sulfanyl group, which is further connected to a propylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide typically involves the following steps:
Formation of the Hydroxyphenyl Sulfanyl Intermediate: This step involves the reaction of 4-hydroxythiophenol with a suitable alkylating agent to form the hydroxyphenyl sulfanyl intermediate.
Amidation Reaction: The intermediate is then reacted with propylpropanamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfanyl group can be reduced to form thiols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiols and reduced sulfur-containing compounds.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form disulfide bonds, affecting protein structure and function. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of oxidative stress pathways.
類似化合物との比較
Similar Compounds
- 3-(4-Hydroxyphenyl)propionic acid
- 4-Hydroxyphenylacetic acid
- 4-Hydroxybenzyl alcohol
Comparison
3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide is unique due to the presence of both a hydroxyphenyl and a sulfanyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of oxidative and reductive capabilities, making it versatile for various applications in research and industry.
特性
CAS番号 |
918828-08-7 |
|---|---|
分子式 |
C12H17NO2S |
分子量 |
239.34 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)sulfanyl-N-propylpropanamide |
InChI |
InChI=1S/C12H17NO2S/c1-2-8-13-12(15)7-9-16-11-5-3-10(14)4-6-11/h3-6,14H,2,7-9H2,1H3,(H,13,15) |
InChIキー |
ZWPLPPUSGRDDNY-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)CCSC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B15172845.png)
![N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B15172856.png)

![N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B15172868.png)

![(2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]ethanoic acid](/img/structure/B15172881.png)

![(1R,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B15172885.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-azido-5-bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B15172895.png)

![1,8-Diazaspiro[5.5]undecane-8-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15172918.png)


